Reactivity profile of 1-[(Chloromethyl)sulfanyl]butane in organic synthesis
Reactivity profile of 1-[(Chloromethyl)sulfanyl]butane in organic synthesis
The following technical guide details the reactivity profile and synthetic utility of 1-[(Chloromethyl)sulfanyl]butane (also known as Butyl Chloromethyl Sulfide ), a specialized reagent for the introduction of the butylthiomethyl (BTM) protecting group.
Executive Summary
1-[(Chloromethyl)sulfanyl]butane (
Functionally analogous to the more common chloromethyl methyl sulfide (CMMS) used for Methylthiomethyl (MTM) protection, the butyl variant offers distinct physicochemical advantages:
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Reduced Volatility: Higher molecular weight significantly lowers vapor pressure compared to CMMS (bp 105 °C), reducing inhalation risks.
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Lipophilicity: The butyl chain increases the lipophilicity of the protected intermediate, facilitating solubility in non-polar solvents during purification.
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Odor Control: While still possessing a sulfide odor, it is generally less pervasive than the highly volatile methyl analogue.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-[(Chloromethyl)sulfanyl]butane |
| Common Name | Butyl chloromethyl sulfide |
| Structure | |
| Molecular Weight | 138.66 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Reactivity Class | Soft Electrophile / Alkylating Agent |
| Stability | Moisture sensitive (hydrolyzes to formaldehyde and butanethiol) |
Safety Advisory: As an
Mechanistic Underpinnings: The Thionium Ion
The reactivity of 1-[(chloromethyl)sulfanyl]butane is governed by the "alpha-effect" of the sulfur atom. The lone pair on sulfur stabilizes the adjacent carbocation, allowing the departure of the chloride leaving group to form a reactive thionium ion intermediate.
Mechanism of Activation
Unlike simple alkyl halides, the
This equilibrium allows the reagent to react via both
Figure 1: Formation of the electrophilic thionium ion intermediate, the driving force behind BTM protection.
Primary Application: BTM Ether Protection
The Butylthiomethyl (BTM) group is a robust protecting group for alcohols, phenols, and carboxylic acids. It is stable to basic conditions, Grignard reagents, and reducing agents (e.g.,
Synthesis of BTM Ethers
The protection is typically achieved using a base to generate the alkoxide, which then displaces the chloride.
Standard Protocol (Base-Mediated)
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Reagents: Sodium Hydride (NaH) and Tetrabutylammonium iodide (TBAI, catalytic).
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Solvent: THF or DMF.
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Temperature: 0 °C to Room Temperature.
Step-by-Step Methodology:
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Activation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF under Argon.
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Alkoxide Formation: Add the substrate alcohol (1.0 equiv) dropwise at 0 °C. Stir for 30 min until
evolution ceases. -
Alkylation: Add 1-[(chloromethyl)sulfanyl]butane (1.2 equiv) and TBAI (0.1 equiv).
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Reaction: Warm to room temperature and stir for 2–4 hours.
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Quench: Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc. The BTM ether is less volatile than MTM ethers, simplifying concentration.
Alternative Protocol (Lewis Acid-Mediated)
For base-sensitive substrates, silver salts can drive the reaction by precipitating AgCl.
-
Reagents:
or , Triethylamine. -
Solvent: Acetonitrile or Benzene.
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Mechanism: Silver coordinates to the chlorine, forcing the formation of the thionium ion, which is then trapped by the alcohol.
Deprotection Strategies
The BTM group acts as a "hemithioacetal" that is locked. Deprotection requires activating the sulfur to make the methylene carbon electrophilic again, allowing hydrolysis.
| Method | Reagents | Mechanism | Compatibility |
| Mercury(II) | Thiophilic coordination | Standard; toxic waste. | |
| Silver(I) | Thiophilic coordination | Milder than Hg(II). | |
| Oxidative | NIS (N-Iodosuccinimide), | Iodium ion activation | Fast; avoids heavy metals. |
Secondary Reactivity & Applications
Pummerer Rearrangement Precursor
Like other sulfides, the BTM group can be oxidized to the sulfoxide (
Lithiation and Alkylation
The methylene protons between the oxygen and sulfur (
Visualization of Protection/Deprotection Workflow
Figure 2: The cyclic workflow of BTM protection and deprotection, highlighting reagent inputs and byproduct streams.
References
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Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Definitive source for Methylthiomethyl and Alkylthiomethyl ether protocols).
-
Form
-Chloro Sulfides from Sulfides . Bordwell, F. G.; Pitt, B. M.[1] Journal of the American Chemical Society, 1955, 77(3), 572–577.[1] (Foundational mechanistic work on -chloro sulfide synthesis and reactivity). -
Methylthiomethyl (MTM) Ethers: Synthesis and Reactivity . Corey, E. J.; Bock, M. G. Tetrahedron Letters, 1975, 16(38), 3269-3270. (Primary reference for the MTM class of protecting groups, applicable to BTM).
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Oxidative Hydrolysis of Thioketals and O,S-Acetals . Stork, G.; Zhao, K. Tetrahedron Letters, 1989, 30(22), 2873-2876. (Methodology for NIS-mediated deprotection).
